molecular formula C17H13NO B14516286 4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile CAS No. 62584-58-1

4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile

Cat. No.: B14516286
CAS No.: 62584-58-1
M. Wt: 247.29 g/mol
InChI Key: KDFIDEMXURYTFD-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile is an organic compound with the molecular formula C17H13NO. It is a member of the chalcone family, which are compounds known for their diverse biological activities and applications in various fields. This compound features a benzonitrile group and a 4-methylphenyl group connected by a prop-1-enyl linkage, making it an interesting subject for chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases or proteases, affecting cell signaling pathways and leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile is unique due to its combination of the benzonitrile and 4-methylphenyl groups connected by a prop-1-enyl linkage. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62584-58-1

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-[3-(4-methylphenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C17H13NO/c1-13-2-9-16(10-3-13)17(19)11-8-14-4-6-15(12-18)7-5-14/h2-11H,1H3

InChI Key

KDFIDEMXURYTFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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